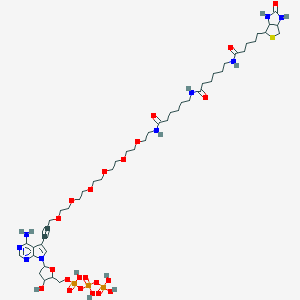
Biotin-36-dc7ATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-36-dc7ATP is a molecule that has gained attention in scientific research due to its potential applications in studying cellular processes. This molecule is a modified form of adenosine triphosphate (ATP), which is a molecule that provides energy for cellular processes. Biotin-36-dc7ATP has a biotin molecule attached to it, which allows it to bind to certain proteins in the cell and be tracked in experiments.
作用机制
Biotin-36-dc7Biotin-36-dc7ATP works by binding to Biotin-36-dc7ATP-binding proteins in the cell. The biotin molecule attached to biotin-36-dc7Biotin-36-dc7ATP allows it to be tracked in experiments using streptavidin-conjugated probes. This allows for the identification of proteins that interact with Biotin-36-dc7ATP-binding proteins. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
生化和生理效应
Biotin-36-dc7Biotin-36-dc7ATP does not have any known biochemical or physiological effects. This molecule is only used in scientific research and is not intended for use in humans or animals.
实验室实验的优点和局限性
One advantage of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins. This allows for the identification of protein-protein interactions and the study of cellular processes. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
One limitation of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its cost. This molecule is expensive to synthesize and may not be feasible for all research projects. Additionally, biotin-36-dc7Biotin-36-dc7ATP may not be suitable for all experiments, as it may interfere with the function of some proteins.
未来方向
There are several future directions for the use of biotin-36-dc7Biotin-36-dc7ATP in scientific research. One potential application is in studying the regulation of cell signaling pathways. Biotin-36-dc7Biotin-36-dc7ATP could be used to identify proteins that interact with Biotin-36-dc7ATP-binding proteins involved in cell signaling pathways. Additionally, biotin-36-dc7Biotin-36-dc7ATP could be used to study the kinetics of Biotin-36-dc7ATP-binding proteins in different cellular contexts.
Another future direction is in the development of new labeling techniques using biotin-36-dc7Biotin-36-dc7ATP. This molecule could be used in combination with other labeling techniques to study protein-protein interactions and cellular processes.
Conclusion
Biotin-36-dc7Biotin-36-dc7ATP is a molecule with potential applications in scientific research. Its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins allows for the identification of protein-protein interactions and the study of cellular processes. While biotin-36-dc7Biotin-36-dc7ATP is expensive to synthesize and may not be suitable for all experiments, it remains a valuable tool for studying cellular processes and has potential for future applications in research.
合成方法
The synthesis of biotin-36-dc7Biotin-36-dc7ATP involves several steps. First, adenosine is modified to create a precursor molecule called adenosine-5'-O-(1-thiotriphosphate) (Biotin-36-dc7ATPγS). This precursor molecule is then reacted with biotin-N-hydroxysuccinimide ester to create biotinylated Biotin-36-dc7ATPγS. Finally, the thioester bond in biotinylated Biotin-36-dc7ATPγS is cleaved to create biotin-36-dc7Biotin-36-dc7ATP. This synthesis method allows for the creation of biotin-36-dc7Biotin-36-dc7ATP with high purity and yield.
科学研究应用
Biotin-36-dc7Biotin-36-dc7ATP has a wide range of applications in scientific research. One of the most common applications is in studying protein-protein interactions. Biotin-36-dc7Biotin-36-dc7ATP can be used to label proteins that bind to Biotin-36-dc7ATP-binding proteins, allowing for the identification of protein-protein interactions. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to study the kinetics of Biotin-36-dc7ATP-binding proteins by measuring the rate of Biotin-36-dc7ATP hydrolysis. This molecule also has potential applications in studying the regulation of cellular processes, such as cell signaling pathways.
属性
CAS 编号 |
147958-08-5 |
|---|---|
产品名称 |
Biotin-36-dc7ATP |
分子式 |
C48H80N9O22P3S |
分子量 |
1260.2 g/mol |
IUPAC 名称 |
[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65) |
InChI 键 |
KVFCXQIOGIHENX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
biotin-36-dc7ATP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



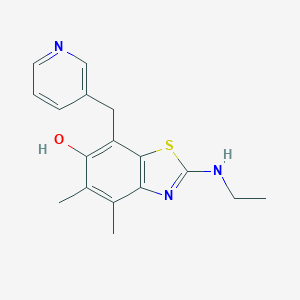
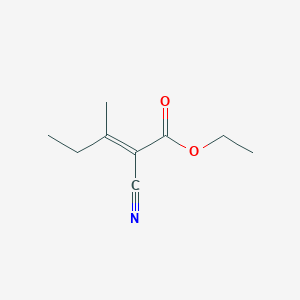
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)

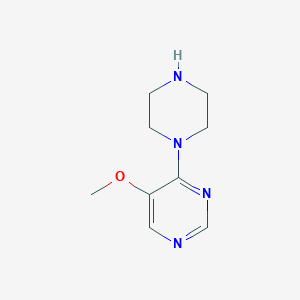
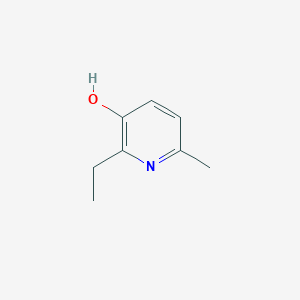
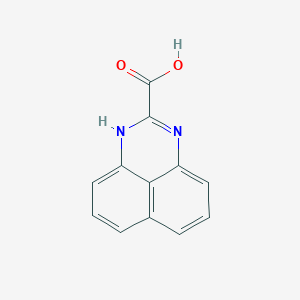
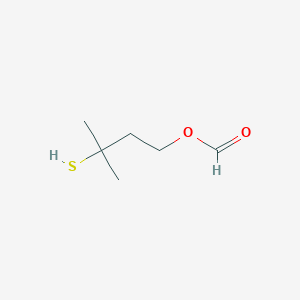
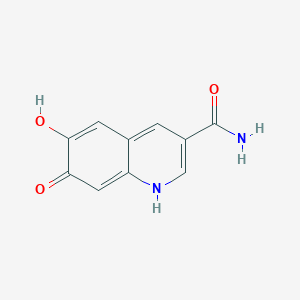
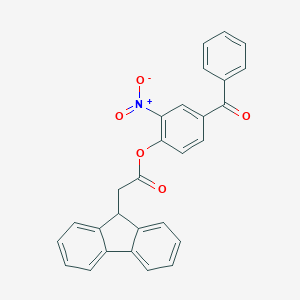
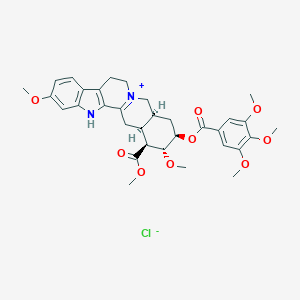
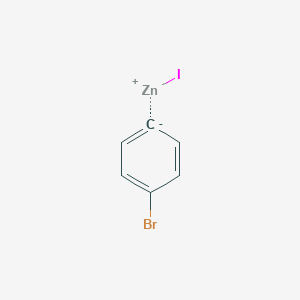
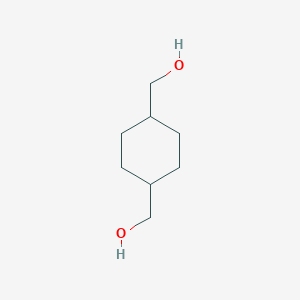
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)